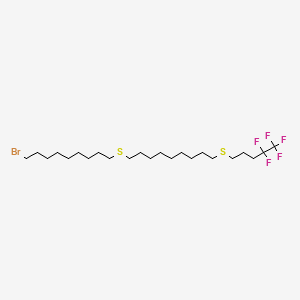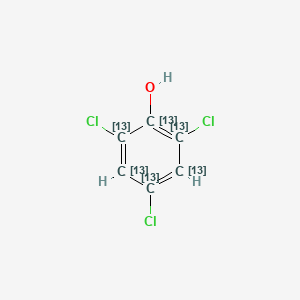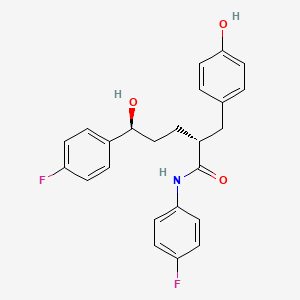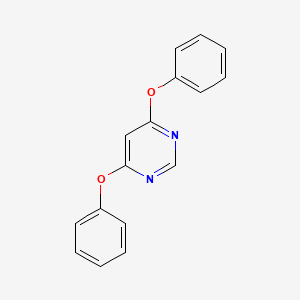
1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane, also known as BPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPN is a long-chain alkane with two sulfanyl groups attached to its carbon backbone.
Mécanisme D'action
The mechanism of action of 1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane is not fully understood, but it is believed to involve the disruption of membrane structure and function. This compound has been shown to interact with lipid bilayers and disrupt their integrity, leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in lipid metabolism, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against a range of bacterial and fungal pathogens. This compound has also been shown to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have anti-inflammatory activity, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane is its potential as a building block for the synthesis of novel materials with unique properties. This compound is also relatively easy to synthesize, making it accessible to researchers. However, the use of this compound in lab experiments is limited by its toxicity and potential side effects. Careful attention must be paid to the concentration and exposure time of this compound to avoid adverse effects on cells and tissues.
Orientations Futures
There are many potential future directions for research on 1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane. One area of interest is the development of new materials with unique properties using this compound as a building block. Another area of interest is the further investigation of this compound's antimicrobial and anticancer properties, including the development of new drugs based on this compound. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on lipid bilayers and enzymes involved in lipid metabolism.
Méthodes De Synthèse
The synthesis of 1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane involves a multistep process that requires specialized equipment and expertise. The first step involves the preparation of 9-bromononanethiol, which is then reacted with 1,9-dibromononane to form 1-(9-bromononylsulfanyl)nonane. The final step involves the reaction of 1-(9-bromononylsulfanyl)nonane with 1,1,1,3,3-pentafluoropropan-2-ol to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
1-(9-Bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane has potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, this compound can be used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound can be used as a template for the synthesis of nanowires and nanotubes. In biomedicine, this compound has been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(9-bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42BrF5S2/c24-17-11-7-3-1-4-8-12-18-30-19-13-9-5-2-6-10-14-20-31-21-15-16-22(25,26)23(27,28)29/h1-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJVBLRQDLRGLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCSCCCCCCCCCBr)CCCCSCCCC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BrF5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022719 |
Source


|
| Record name | 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391053-14-7 |
Source


|
| Record name | 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)
![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)






![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)